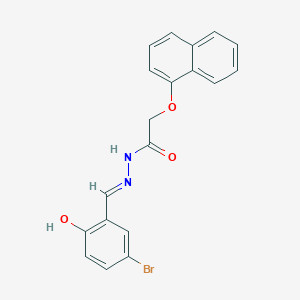

(E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide

Description

Properties

IUPAC Name |

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-naphthalen-1-yloxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN2O3/c20-15-8-9-17(23)14(10-15)11-21-22-19(24)12-25-18-7-3-5-13-4-1-2-6-16(13)18/h1-11,23H,12H2,(H,22,24)/b21-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBKISYFZPPHRP-SRZZPIQSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NN=CC3=C(C=CC(=C3)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(=O)N/N=C/C3=C(C=CC(=C3)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303064-27-9 | |

| Record name | N'-(5-BROMO-2-HYDROXYBENZYLIDENE)-2-(1-NAPHTHYLOXY)ACETOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 2-(naphthalen-1-yloxy)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar hydrazone compounds are often produced on a larger scale using batch or continuous flow reactors. These methods ensure better control over reaction conditions, yield, and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde derivatives.

Reduction: Formation of 2-(naphthalen-1-yloxy)acetohydrazine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

Biology

In biological research, hydrazone derivatives are often studied for their antimicrobial, antifungal, and anticancer activities.

Medicine

Industry

In industrial chemistry, such compounds can be used as intermediates in the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of (E)-N’-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide is likely related to its ability to interact with biological macromolecules such as proteins and nucleic acids. The hydrazone moiety can form covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity. The bromine and hydroxyl groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

- Solubility: Methoxy or dimethylamino substituents (e.g., 5a, 5d) improve aqueous solubility (>5 mg/mL) compared to the hydrophobic brominated target compound (<1 mg/mL) .

- Thermal Stability : Higher melting points (240–260°C) are observed in pyrazolo-pyrimidine derivatives due to rigid heterocyclic cores, whereas the target compound melts at 233°C .

- Crystallinity: Polymorphism studies reveal that the target compound forms monoclinic crystals with intramolecular H-bonding, while (±,E)-N'-(6-methoxy-2-phenylchroman-4-ylidene)-2-(naphthalen-1-yloxy)acetohydrazide adopts orthorhombic packing with π–π interactions .

Key Research Findings

Substituent Effects : Bromine or chlorine at the 5-position enhances antibacterial activity but reduces solubility. Methoxy groups balance solubility and bioactivity .

Aromatic Systems: Naphthyloxy or quinolinyl groups improve DNA intercalation, while pyrazolo-pyrimidine cores target enzymatic pathways .

Hydrazide Linkage : The –NH–CO– group is critical for hydrogen bonding with biological targets, but thioether or sulfonyl variants (e.g., 4a, 4j) enhance metabolic stability .

Biological Activity

(E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide is a hydrazone compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C19H15BrN2O, featuring a unique arrangement of functional groups that contribute to its chemical reactivity and biological efficacy. The presence of the bromine atom, hydroxyl group, and naphthalene moiety enhances its potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 2-(naphthalen-1-yloxy)acetohydrazide. The reaction is conducted in ethanol under reflux conditions, followed by cooling and recrystallization to purify the product .

Antimicrobial Activity

Research indicates that hydrazone derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains and fungi. Empirical testing on this specific compound is necessary to confirm its efficacy in antimicrobial assays.

Antioxidant Properties

Hydrazones are known for their antioxidant activities due to their ability to scavenge free radicals. The hydroxyl group in the structure may contribute to this property, enhancing the compound's potential as a therapeutic agent against oxidative stress-related diseases.

Cytotoxicity Studies

Preliminary studies on related hydrazone compounds have demonstrated cytotoxic effects against cancer cell lines. The unique structure of this compound suggests it may also possess similar cytotoxic properties, warranting further investigation through in vitro assays.

Comparative Analysis with Similar Compounds

A comparison of this compound with other hydrazone derivatives highlights differences in biological activity attributed to variations in substituents:

| Compound Name | Molecular Formula | Notable Activities |

|---|---|---|

| (E)-N'-(5-chloro-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide | C19H15ClN2O | Moderate antimicrobial |

| (E)-N'-(5-methyl-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide | C19H15BrN2O | Antioxidant activity |

| This compound | C19H15BrN2O | Potentially high cytotoxicity |

Q & A

Q. What are the standard synthesis protocols for (E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step condensation reaction. For example:

- Step 1: Preparation of 2-(naphthalen-1-yloxy)acetohydrazide by reacting methyl 2-(naphthalen-1-yloxy)acetate with hydrazine hydrate in ethanol under reflux (80°C, 1–4 hours) .

- Step 2: Condensation with 5-bromo-2-hydroxybenzaldehyde in methanol or ethanol under stirring (2–6 hours) to form the hydrazone bond .

Optimization factors include: - Solvent choice: Polar aprotic solvents (e.g., DMF) may enhance yield compared to ethanol .

- Catalysts: Acidic conditions (e.g., acetic acid) can accelerate Schiff base formation .

- Temperature: Reflux conditions (~80°C) improve reaction kinetics .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): - and -NMR confirm the hydrazone (NH-N=C) and aromatic proton environments. For example, the imine proton (CH=N) appears as a singlet near δ 8.4–8.6 ppm .

- Infrared (IR) Spectroscopy: Stretching bands for C=O (~1650 cm) and N–H (~3200 cm) validate functional groups .

- X-ray Crystallography: Resolves the (E)-configuration and intermolecular interactions (e.g., π-stacking, hydrogen bonds) critical for stability .

Q. What structural features influence its chemical reactivity and biological activity?

- Hydrazone moiety (NH-N=C): Participates in hydrogen bonding and metal chelation, affecting solubility and target binding .

- Bromo-hydroxybenzylidene group: Enhances electrophilicity and potential for halogen bonding in enzyme active sites .

- Naphthyloxy substituent: Contributes to lipophilicity, impacting membrane permeability in cellular assays .

Q. How can researchers design initial biological activity screens for this compound?

- Antimicrobial assays: Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .

- Antioxidant testing: Employ DPPH radical scavenging assays to evaluate electron-donating capacity .

- Cytotoxicity screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during scale-up?

- DoE (Design of Experiments): Apply factorial designs to test variables like solvent ratio (ethanol:water), temperature (60–100°C), and catalyst loading .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate isomers .

- Real-time monitoring: In-line FTIR or HPLC tracks intermediate formation, reducing byproducts .

Q. How should researchers address contradictions in biological activity data across studies?

- Comparative SAR analysis: Systematically vary substituents (e.g., replacing bromo with nitro groups) to isolate activity drivers .

- Target validation: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for enzymes like cyclooxygenase-2 (COX-2) or β-lactamases .

- Dose-response curves: Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. What computational strategies predict interactions between this compound and biological targets?

- Molecular Dynamics (MD): Simulate ligand-protein binding stability over 100 ns trajectories (e.g., using GROMACS) .

- DFT Calculations: Analyze frontier molecular orbitals (HOMO-LUMO) to predict redox behavior and reactive sites .

- Pharmacophore modeling: Identify essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using Schrödinger Suite .

Q. How does isomerism (E/Z) affect the compound’s physicochemical and biological properties?

- Crystallographic evidence: The (E)-isomer predominates due to steric hindrance between the naphthyloxy and bromophenyl groups .

- Biological impact: (Z)-isomers may exhibit reduced activity due to altered hydrogen-bonding geometry with targets like DNA gyrase .

- Separation methods: Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve isomers for individual testing .

Q. What stability challenges arise under varying pH and temperature conditions?

- Hydrolytic degradation: The hydrazone bond is prone to cleavage in acidic media (pH < 3), requiring stability studies via HPLC .

- Thermal analysis: TGA/DSC reveals decomposition thresholds (>200°C), guiding storage conditions (desiccated, 4°C) .

- Light sensitivity: UV-Vis spectroscopy monitors photodegradation; amber vials are recommended for long-term storage .

Q. How can researchers design derivatives to enhance bioactivity or reduce toxicity?

- Substituent modification: Introduce electron-withdrawing groups (e.g., -NO) at the benzylidene ring to improve antimicrobial potency .

- Prodrug strategies: Acetylate the hydrazide NH to enhance bioavailability, with enzymatic cleavage in vivo .

- Toxicity profiling: Use Ames tests and hepatocyte assays to prioritize derivatives with lower cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.